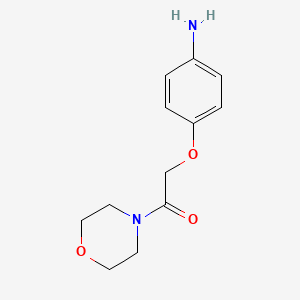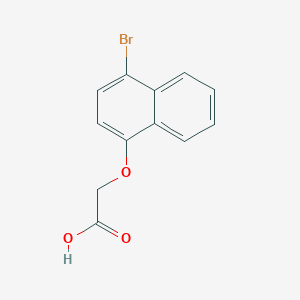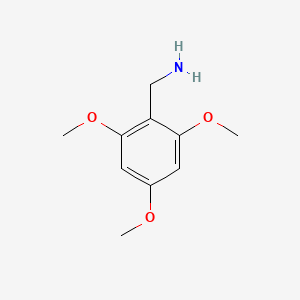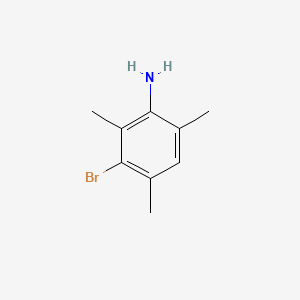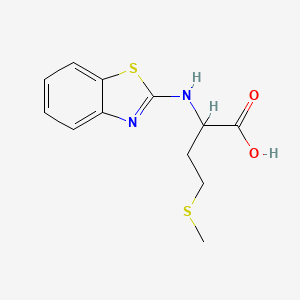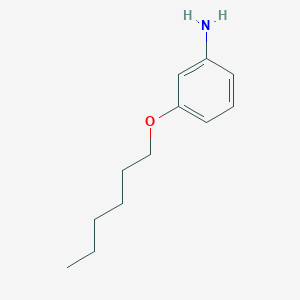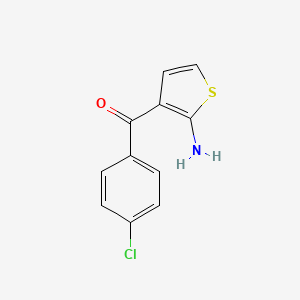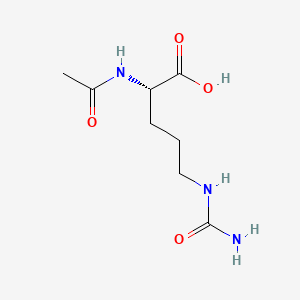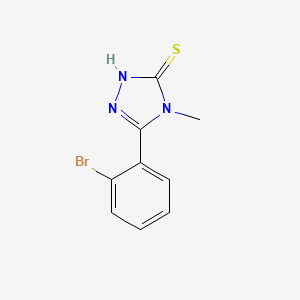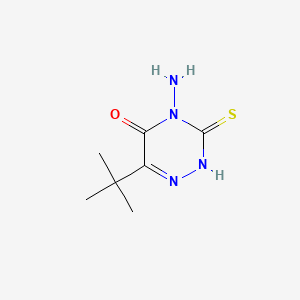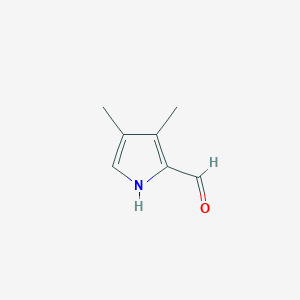
3,4-二甲基-1H-吡咯-2-甲醛
描述
Synthesis Analysis
The synthesis of pyrrole derivatives, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde, often involves strategies such as aldol condensation and reactions with various aldehydes and ketones. For instance, a study has demonstrated the synthesis of a related pyrrole chalcone derivative through aldol condensation, highlighting the versatility of pyrrole derivatives in chemical synthesis (Singh et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde, has been extensively analyzed using various spectroscopic methods and computational studies. These analyses help in understanding the electronic structure, molecular electrostatic potential, and hydrogen bonding patterns, which are crucial for predicting the reactivity and interaction of these compounds (Senge & Smith, 2005).
Chemical Reactions and Properties
Pyrrole derivatives participate in a wide range of chemical reactions, contributing to their diverse applications. The reactivity of such compounds is often explored through experimental and computational studies to understand their potential in synthesis and material science. For example, the reaction of dimethylindium-pyridine-2-carbaldehyde oximate has been studied, showcasing the complex interactions and the formation of dimeric structures in certain conditions (Shearer et al., 1980).
Physical Properties Analysis
The physical properties of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde, such as solubility, melting point, and boiling point, are important for its handling and application in various domains. While specific studies on these properties are scarce, related compounds have been analyzed, providing a basis for understanding the physical behavior of pyrrole derivatives.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are essential for the application of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde in synthesis. The compound's behavior in different chemical environments can be inferred from studies on similar pyrrole derivatives, which demonstrate their reactivity and potential for forming diverse chemical structures (Gatti et al., 2010).
科学研究应用
合成和表征
研究已经探索了吡咯衍生物的合成和表征,包括3,4-二甲基-1H-吡咯-2-甲醛。例如,Singh、Rawat和Sahu(2014年)合成了一个吡咯查尔酮衍生物,并使用各种光谱分析方法确认了产物。这项工作展示了3,4-二甲基-1H-吡咯-2-甲醛在合成杂环化合物如环氧烷和吡唑中的实用性(Singh, Rawat, & Sahu, 2014)。
催化和聚合
该化合物已在催化和聚合领域中使用。例如,Qiao、Ma和Wang(2011年)探索了基于吡咯的配体,包括3,4-二甲基-1H-吡咯-2-甲醛衍生物,在铝和锌配合物中的应用。这些配合物在ε-己内酯的环氧丙烷开环聚合中显示了活性,展示了吡咯衍生物在催化应用中的潜力(Qiao, Ma, & Wang, 2011)。
分子相互作用和氢键
研究吡咯衍生物中的分子相互作用和氢键模式是另一个应用领域。Senge和Smith(2005年)对各种二甲基吡咯衍生物进行的研究,包括3,5-二甲基吡咯-2-甲醛,揭示了详细的氢键模式,有助于我们理解分子结构和相互作用(Senge & Smith, 2005)。
在磁性材料中的应用
Giannopoulos等人(2014年)报道了1-甲基-1H-吡咯-2-甲醛肟,一种相关化合物,在创建具有单分子磁性行为的Mn(III)25桶状簇中的应用。这展示了吡咯衍生物在开发新磁性材料中的潜力(Giannopoulos et al., 2014)。
分析化学
在分析化学中,吡咯衍生物已被用作衍生试剂。Gatti、Gioia、Leoni和Andreani(2010年)利用2,5-二甲基-1H-吡咯-3,4-二甲醛作为HPLC分析氨基酸的前柱衍生试剂。这突显了吡咯衍生物在增强生物分子检测和分析中的作用(Gatti, Gioia, Leoni, & Andreani, 2010)。
属性
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDGBKOYYAJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342193 | |
| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
19713-89-4 | |
| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

